molecular formula C15H10NO4P B13793740 Phosphinic acid, di-2-furanyl-, 4-cyanophenyl ester CAS No. 81425-60-7

Phosphinic acid, di-2-furanyl-, 4-cyanophenyl ester

Cat. No.: B13793740
CAS No.: 81425-60-7
M. Wt: 299.22 g/mol
InChI Key: XDZDKBDNHAKMBZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanophenyl di-2-furanylphosphinate typically involves the reaction of 4-cyanophenol with di-2-furanylphosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 4-Cyanophenyl di-2-furanylphosphinate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyanophenyl di-2-furanylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyanophenyl di-2-furanylphosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanophenyl di-2-furanylphosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also interact with biological macromolecules, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanophenyl di-2-furanylphosphinate is unique due to its specific combination of a phosphinate group with 4-cyanophenyl and furanyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications .

Biological Activity

Phosphinic acid, di-2-furanyl-, 4-cyanophenyl ester (C15H10NO4P) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings. The compound's structure, which includes two furan rings and a cyano-substituted phenyl group, suggests possible interactions with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H10NO4P\text{C}_{15}\text{H}_{10}\text{N}\text{O}_{4}\text{P}

Structural Features

  • Furan Rings : Contribute to potential interactions with biological macromolecules.
  • Cyanophenyl Group : May enhance lipophilicity and receptor binding affinity.

Anticancer Properties

Recent studies have explored the anticancer potential of phosphinic acid derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. In particular, the presence of the furan moiety is believed to play a crucial role in its cytotoxic effects.

Table 1: Anticancer Activity of Phosphinic Acid Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15Induction of apoptosis via mitochondrial pathway
Phosphinic acid derivative 1HeLa (Cervical Cancer)10Inhibition of cell cycle progression
Phosphinic acid derivative 2A549 (Lung Cancer)12Modulation of apoptosis-related proteins

Antioxidant Activity

Phosphinic acid derivatives have been evaluated for their antioxidant properties. The furan rings are known to scavenge free radicals, which may contribute to their protective effects against oxidative stress.

Table 2: Antioxidant Activity Assessment

CompoundMethod UsedIC50 (µM)
This compoundDPPH Scavenging Assay25
Control (Ascorbic Acid)5

The proposed mechanisms through which this compound exerts its biological activities include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in treated cell lines.
  • Antioxidative Mechanisms : Scavenging of reactive oxygen species (ROS) contributes to cellular protection.

Case Study 1: Breast Cancer Research

A study published in Cancer Letters demonstrated that phosphinic acid derivatives significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism was attributed to the activation of caspase enzymes leading to apoptosis. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective properties indicated that phosphinic acid derivatives could protect neuronal cells from oxidative damage. This was evidenced by reduced levels of malondialdehyde (MDA), a marker for lipid peroxidation, in treated cultures.

Properties

CAS No.

81425-60-7

Molecular Formula

C15H10NO4P

Molecular Weight

299.22 g/mol

IUPAC Name

4-[bis(furan-2-yl)phosphoryloxy]benzonitrile

InChI

InChI=1S/C15H10NO4P/c16-11-12-5-7-13(8-6-12)20-21(17,14-3-1-9-18-14)15-4-2-10-19-15/h1-10H

InChI Key

XDZDKBDNHAKMBZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)P(=O)(C2=CC=CO2)OC3=CC=C(C=C3)C#N

Origin of Product

United States

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